molecular formula C8H11N3O B2367456 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201872-58-2

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2367456
CAS No.: 2201872-58-2
M. Wt: 165.196
InChI Key: KZVUGOBIULXFGY-UHFFFAOYSA-N
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Description

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a pyrazin-2-ylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often involving photochemical or thermal activation. The specific conditions for synthesizing this compound may include the use of pyrazin-2-amine and cyclobutanone as starting materials, with appropriate catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazin-2-ylamino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclobutanone derivative, while reduction of the pyrazin-2-ylamino group could produce various amine derivatives.

Scientific Research Applications

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a pyrazin-2-ylamino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(pyrazin-2-ylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVUGOBIULXFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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